molecular formula C18H26N2O4 B7190492 N-cyclopropyl-N-[(2,5-dimethoxyphenyl)methyl]-4-methylmorpholine-2-carboxamide

N-cyclopropyl-N-[(2,5-dimethoxyphenyl)methyl]-4-methylmorpholine-2-carboxamide

Cat. No.: B7190492
M. Wt: 334.4 g/mol
InChI Key: HLJDHRLCLSCWMR-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-[(2,5-dimethoxyphenyl)methyl]-4-methylmorpholine-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a morpholine ring, a cyclopropyl group, and a dimethoxyphenyl moiety, making it a unique structure with interesting chemical properties.

Properties

IUPAC Name

N-cyclopropyl-N-[(2,5-dimethoxyphenyl)methyl]-4-methylmorpholine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-19-8-9-24-17(12-19)18(21)20(14-4-5-14)11-13-10-15(22-2)6-7-16(13)23-3/h6-7,10,14,17H,4-5,8-9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJDHRLCLSCWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)C(=O)N(CC2=C(C=CC(=C2)OC)OC)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-[(2,5-dimethoxyphenyl)methyl]-4-methylmorpholine-2-carboxamide typically involves multiple steps, starting with the preparation of the morpholine ring and subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-[(2,5-dimethoxyphenyl)methyl]-4-methylmorpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the dimethoxyphenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-N-[(2,5-dimethoxyphenyl)methyl]-4-methylmorpholine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-[(2,5-dimethoxyphenyl)methyl]-4-methylmorpholine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2,5-dimethoxyaniline: Shares the cyclopropyl and dimethoxyphenyl groups but lacks the morpholine ring.

    4-methylmorpholine-2-carboxamide: Contains the morpholine ring and carboxamide group but lacks the cyclopropyl and dimethoxyphenyl moieties.

Uniqueness

N-cyclopropyl-N-[(2,5-dimethoxyphenyl)methyl]-4-methylmorpholine-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, offering advantages over similar compounds in terms of reactivity and specificity .

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